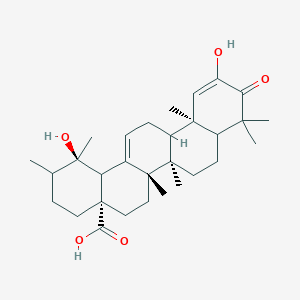
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid; (+)-Fupenzic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the triterpenoid structure.
Purification steps: to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Advanced purification techniques: such as chromatography.
化学反应分析
Types of Reactions
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups.
Reduction: Reduction reactions can alter the ketone group.
Substitution: Functional groups can be substituted to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various functionalized derivatives.
科学研究应用
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting key enzymes involved in disease processes.
Signal transduction modulation: Affecting cellular signaling pathways to exert its effects.
Gene expression regulation: Modulating the expression of genes related to its biological activity.
相似化合物的比较
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can be compared with other similar triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid apart is its unique combination of functional groups and its specific biological activities. While similar compounds may share some properties, the distinct structure of (+)-Fupenzic acid can lead to different interactions and effects.
属性
分子式 |
C30H44O5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
(1R,4aS,6aS,6bR,12aR)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17?,20?,21?,22?,26-,27+,28+,29+,30-/m0/s1 |
InChI 键 |
FMTPULGTIHBJRT-NJDUJEHOSA-N |
手性 SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)C2[C@]1(C)O)C)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)

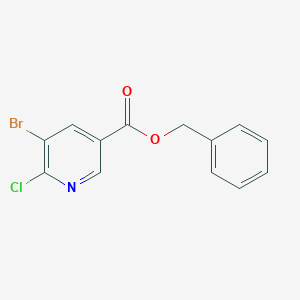
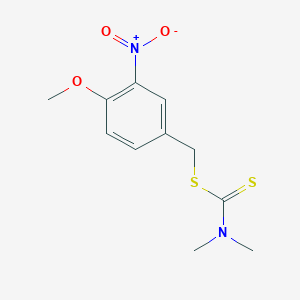
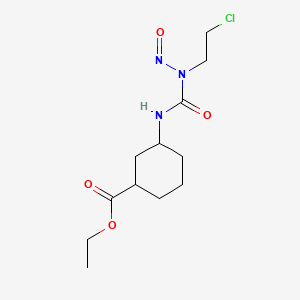
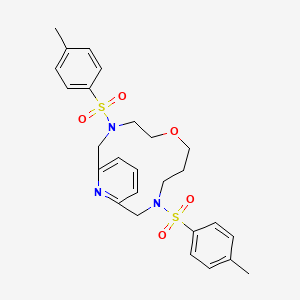
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
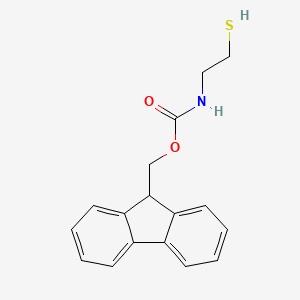

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
